2-ACETYLNAPHTHALEN-1-YL ACETATE
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Overview
Description
2-ACETYLNAPHTHALEN-1-YL ACETATE: is an organic compound with the molecular formula C14H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an acetyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYLNAPHTHALEN-1-YL ACETATE typically involves the acetylation of 2-naphthol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or phosphoric acid
The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-ACETYLNAPHTHALEN-1-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1-(1-Hydroxy-2-naphthalenyl)ethanone
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
2-ACETYLNAPHTHALEN-1-YL ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ACETYLNAPHTHALEN-1-YL ACETATE involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-ACETYLNAPHTHALEN-1-YL ACETATE can be compared with other similar compounds such as:
1-Acetylnaphthalene: Similar structure but lacks the acetyloxy group.
2-Acetylnaphthalene: Acetyl group attached at a different position on the naphthalene ring.
1-(1-Hydroxy-2-naphthalenyl)ethanone: Hydroxy group instead of the acetyloxy group.
The presence of the acetyloxy group in this compound imparts unique chemical properties, making it more reactive in certain types of reactions and potentially more biologically active.
Properties
CAS No. |
35085-58-6 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2-acetylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-7-11-5-3-4-6-13(11)14(12)17-10(2)16/h3-8H,1-2H3 |
InChI Key |
JCMFEMFOKRPFKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Origin of Product |
United States |
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